(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137066-68-1
VCID: VC5013945
InChI: InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1
SMILES: C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 2137066-68-1

Cat. No.: VC5013945

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 2137066-68-1

Specification

CAS No. 2137066-68-1
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68
IUPAC Name (1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1
Standard InChI Key ANJOVTXONVWABE-SBSPUUFOSA-N
SMILES C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl

Introduction

Synthesis

The synthesis of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:

  • Nitration: Introducing the nitro group onto the naphthalene ring system.

  • Reduction and Cyclization: Reducing intermediates to form the tetrahydronaphthalene framework.

  • Resolution: Employing chiral resolution techniques to isolate the (R)-enantiomer.

  • Salt Formation: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.

Pharmaceutical Relevance

Compounds with similar structures are often studied for their potential as:

  • Neurotransmitter analogs: Due to their amine functionality.

  • Antimicrobial agents: The nitro group can exhibit activity against certain pathogens.

  • Precursor molecules: For synthesizing more complex pharmacologically active compounds.

Research and Development

The stereochemistry of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride makes it a candidate for exploring enantioselective biological interactions.

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques would be employed:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR to determine the structure and confirm stereochemistry.

  • Mass Spectrometry (MS):

    • To verify molecular weight and identify impurities.

  • Infrared Spectroscopy (IR):

    • To detect functional groups such as -NO₂ and -NH₂.

  • Chiral Chromatography:

    • To ensure enantiomeric purity.

Potential Biological Activity

While specific data for this compound is unavailable, structural analogs suggest possible activities:

  • The nitro group may contribute to antimicrobial or antitumor properties through oxidative stress mechanisms.

  • The amine functionality could interact with biological receptors or enzymes.

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